(2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid
Overview
Description
This compound is a boronic acid derivative with a fluorophenyl group and an ethylpiperazine group. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom. They are commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic acids are often synthesized through borylation reactions . The ethylpiperazine group could potentially be added through nucleophilic substitution reactions.Chemical Reactions Analysis
Boronic acids, including this compound, are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Boronic acids are generally stable and can be stored without significant degradation .Scientific Research Applications
Synthesis and Structural Importance
Synthesis and Structure Analysis : This compound is related to boronic acid derivatives used in the synthesis of biologically active compounds. For example, Sasmita Das et al. (2003) synthesized amino-3-fluorophenyl boronic acid, demonstrating its application in constructing glucose-sensing materials operating at physiological pH levels (Das et al., 2003).
Chemical Reactions and Biological Activity : Arul Murugesan et al. (2017) studied boron nitride nanomaterial-based solid acid catalysts for the synthesis of biologically active compounds. They focused on ethylpiperazinyl-quinolinyl fused acridine derivatives, highlighting the role of such compounds in organic synthesis (Murugesan et al., 2017).
Applications in Sensing Technologies : C. Wade and F. Gabbaï (2009) explored the application of boronic acid derivatives in sensing technologies. They synthesized compounds capable of detecting fluoride ions, demonstrating the utility of such derivatives in colorimetric sensing applications (Wade & Gabbaï, 2009).
Pharmaceutical and Biological Significance
Biological Activity Studies : A. Nagaraj et al. (2018) conducted studies on the synthesis of triazole analogues of piperazine, highlighting the antibacterial activity of these compounds. This research emphasizes the biological relevance of piperazine-based boronic acid derivatives (Nagaraj et al., 2018).
Analytical and Material Science Applications
- Spectroscopic Analysis and Material Science : The fluorescence quenching of boronic acid derivatives, such as those studied by H. S. Geethanjali et al. (2015), offers insights into their potential applications in analytical and material sciences (Geethanjali et al., 2015).
Future Directions
properties
IUPAC Name |
[2-[(4-ethylpiperazin-1-yl)methyl]-5-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(15)9-13(11)14(18)19/h3-4,9,18-19H,2,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHATIYLXBUIFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN2CCN(CC2)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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